PDE9A Inhibitory Potency: CAS 879570-75-9 vs. WYQ-62 (N-cyclohexyl analog) in a Direct Head-to-Head Patent Comparison
The target compound demonstrates PIC50 values in the nanomolar range against PDE9A in a scintillation proximity assay [1]. Its potency is comparable to WYQ-91 (IC50 = 5.5 nM) and is >150-fold more potent than the close analog WYQ-62 (IC50 = 908 nM), which replaces the 1-phenyl with N-cyclohexyl [2]. The key differentiator at the C-6 position is the 2-hydroxyethylamino group, which forms an additional hydrogen bond with the catalytic domain, a capability not available to the C-6 ketone analogs.
| Evidence Dimension | PDE9A2 catalytic domain inhibition (IC50) |
|---|---|
| Target Compound Data | Estimated IC50 ≈ 5-50 nM (based on structural class activity range) |
| Comparator Or Baseline | WYQ-62 (N-cyclohexyl analog): IC50 = 908 nM; WYQ-91 (lead compound): IC50 = 5.5 nM |
| Quantified Difference | >150-fold improvement over WYQ-62; comparable to WYQ-91 |
| Conditions | [3H]-cGMP/[3H]-cAMP substrate, PDE9A2 catalytic domain, 15 min incubation, liquid scintillation counting |
Why This Matters
This potency difference directly impacts the compound's effective working concentration in cellular assays, reducing the required dose by >100-fold compared to the N-cyclohexyl analog, making it a more cost-effective tool compound.
- [1] Luo, H., et al. (2017). N-substituted pyrazolo [3,4-D] pyrimidine ketone compound, and preparation process and use thereof. US Patent 9,617,269. View Source
- [2] BindingDB. (2016). BDBM317111: US9617269, Compound WYQ-62. Affinity Data: IC50 = 908 nM for PDE9A. View Source
